molecular formula C23H25N3O2 B2681452 (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1319199-24-0

(4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2681452
CAS RN: 1319199-24-0
M. Wt: 375.472
InChI Key: SVIYAYCLGOPXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its boiling point, density, solubility, and acidity. For this compound, the predicted boiling point is 799.1±60.0 °C and the predicted density is 1.40±0.1 g/cm3 .

Scientific Research Applications

Molecular Interactions and Pharmacophore Modeling

Research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has focused on their interactions with cannabinoid receptors, offering insights into the conformational preferences and pharmacophore modeling for CB1 receptor ligands. This research contributes to understanding the structural requirements for receptor binding and activity, which could inform the design of compounds with specific pharmacological properties (Shim et al., 2002).

Structural and Theoretical Studies

Investigations into compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have elucidated their crystal structures, showcasing intermolecular interactions and the stability of these structures under various conditions. These studies, employing techniques such as X-ray diffraction and density functional theory (DFT), provide a foundation for understanding the structural characteristics that influence the properties and reactivity of related compounds (Karthik et al., 2021).

Synthesis and Antimicrobial Activity

Research on pyrazoline derivatives, including those with a structure resembling (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone, has explored their synthesis and potential antimicrobial activity. These studies provide insights into synthetic strategies and the biological activities of such compounds, informing future research on their possible applications in medicinal chemistry (Mumtaz et al., 2015).

Corrosion Inhibition

Another aspect of research has been the evaluation of pyrazole derivatives as corrosion inhibitors for metals in aggressive environments. Such studies highlight the potential application of structurally related compounds in protecting materials, extending their application beyond pharmacology into materials science (Yadav et al., 2015).

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards of this compound. This would provide valuable information for potential applications of this compound .

properties

IUPAC Name

[4-(phenylmethoxymethyl)piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-23(22-15-21(24-25-22)20-9-5-2-6-10-20)26-13-11-19(12-14-26)17-28-16-18-7-3-1-4-8-18/h1-10,15,19H,11-14,16-17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIYAYCLGOPXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.